![molecular formula C16H18BrNO3 B134004 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one CAS No. 158299-05-9](/img/structure/B134004.png)
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
Overview
Description
“3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one” is a chemical compound with the CAS Number: 158299-05-9 . It has a molecular weight of 352.23 and its molecular formula is C16H18BrNO3 .
Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The boiling point is 485°C at 760 mmHg . The melting point is between 73-75°C .Scientific Research Applications
Enantiopure Spiro[benzo[b][1,4]oxazine-2,3'-oxindole] Synthesis : A study by Hajra, Hazra, and Abu Saleh (2019) demonstrated a method for synthesizing enantiopure spiro[benzo[b][1,4]oxazine-2,3'-oxindole] with high enantiopurity. This process involved a regio- and stereoselective spiroaziridine ring opening followed by a tandem cyclization reaction, extending to asymmetric synthesis of NH-free spiro[benzo[b][1,4]oxazine-2,3'-xindole] while retaining optical activity (Hajra, Hazra, & Abu Saleh, 2019).
Synthesis of Spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] : Kolluri et al. (2018) explored the cyclization of specific compounds leading to the unexpected formation of spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via an unusual ring-expansion process. This study highlighted the potential of these compounds in medicinal chemistry (Kolluri, Zhang, Singh, & Duncton, 2018).
Acylation of 3-Aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes] : Markosyan et al. (2021) developed methods for synthesizing acyl and diacyl derivatives of 1′H-spiro[cycloheptane-1,2′-naphthalenes] and spiro[cycloheptane-1,5′-naphtho[1,2-d][1,3]oxazin]-4′(6′H)-ones. These findings provide insights into the synthesis of novel compounds with potential applications in various fields of chemistry (Markosyan, Ayvazyan, Gabrielyan, & Mamyan, 2021).
Microwave Assisted Synthesis of Spiro-1,3-Oxazines : Saikia et al. (2014) reported a methodology for synthesizing spiro-1,3-oxazine derivatives using microwave-assisted cyclization. This approach offers a mild and efficient way to create these derivatives, with potential applications in pharmaceutical and synthetic chemistry (Saikia, Baruah, Pahari, Borah, Goswami, & Konwar, 2014).
Synthesis of Dibrominative Spirocyclic Benzo[d][1,3]oxazines : Chaisan et al. (2021) developed a catalytic process for forming gem-dibromospirocyclic benzo[d][1,3]oxazines. The spirocyclic products obtained have been shown to be valuable both as pharmacophores and synthetic precursors (Chaisan, Ruengsangtongkul, Tummatorn, Ruchirawat, Chainok, & Thongsornkleeb, 2021).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-(2-bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCHXTHKSJHPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(=O)C2=CC=CC=C2OC13CCCCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438380 | |
Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158299-05-9 | |
Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the significance of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one in pharmaceutical chemistry?
A1: This compound serves as a crucial intermediate in the synthesis of Meropenem []. Meropenem is a broad-spectrum antibiotic belonging to the carbapenem class, known for its efficacy against a wide range of bacterial infections. The synthesis of such intermediates is vital in pharmaceutical chemistry as it allows for the large-scale production of essential medications like Meropenem.
Q2: Can you describe the synthetic route for producing 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one as outlined in the research?
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